molecular formula C43H54N2O14 B611417 [(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,20R,22Z)-2,15,17-trihydroxy-28-[(2S,3R,6S)-6-hydroxy-2-methyloxan-3-yl]imino-11-methoxy-3,7,12,14,16,23-hexamethyl-6,21,24,30-tetraoxo-8,31-dioxa-25-azapentacyclo[24.3.1.14,7.05,29.018,20]hentriaconta-1(29),2,4,9,22,26-hexaen-13-yl] acetate CAS No. 23412-26-2

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,20R,22Z)-2,15,17-trihydroxy-28-[(2S,3R,6S)-6-hydroxy-2-methyloxan-3-yl]imino-11-methoxy-3,7,12,14,16,23-hexamethyl-6,21,24,30-tetraoxo-8,31-dioxa-25-azapentacyclo[24.3.1.14,7.05,29.018,20]hentriaconta-1(29),2,4,9,22,26-hexaen-13-yl] acetate

Cat. No. B611417
CAS RN: 23412-26-2
M. Wt: 822.9
InChI Key: RYCBEGMWBUYSAD-LGEIFLOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tolypomycin Y is naturally occurring ansamycin antibiotics.

Scientific Research Applications

Synthesis and Structural Studies

  • Oxetane Formation and Synthesis of Complex Molecules : A study by Mosimann and Vogel (2000) explores the synthesis and structural characterization of complex molecules including oxetane formation, which is crucial in the development of pharmaceuticals and materials science (Mosimann & Vogel, 2000).

  • Fungal Xanthone Synthesis : Iijima et al. (1979) conducted research on the synthesis of compounds with potential applications in treating fungal infections, contributing to the field of antimicrobial research (Iijima, Taga, Miyazaki, Tanaka, & Uzawa, 1979).

  • Telithromycin Derivatives Synthesis and Impurity Analysis : Research by Munigela et al. (2009) focuses on synthesizing telithromycin derivatives, highlighting the importance of impurity analysis in drug development (Munigela et al., 2009).

  • Synthesis of Anthracene Derivatives : Matsumoto et al. (1996) investigated the synthesis of anthracene derivatives, contributing to the field of organic chemistry and material science (Matsumoto, Takeda, Usui, & Imai, 1996).

Pharmacological Applications

  • Inhibitory Effects of FK1706 : Minematsu et al. (2010) studied the inhibitory effects of a compound similar to the query compound on CYP3A4/5, providing insights into drug interactions and metabolism (Minematsu et al., 2010).

  • Natural Compound Isolation and Biological Activity : Guo et al. (2014) isolated new compounds from Rhododendron mariae Hance and assessed their biological activities, contributing to natural product and pharmacological research (Guo et al., 2014).

  • Anti-inflammatory and Antioxidant Metabolites : Chakraborty and Raola (2018) identified novel oxygenated heterocyclic metabolites with anti-inflammatory and antioxidant potentials, highlighting the therapeutic applications of these compounds (Chakraborty & Raola, 2018).

properties

CAS RN

23412-26-2

Product Name

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,20R,22Z)-2,15,17-trihydroxy-28-[(2S,3R,6S)-6-hydroxy-2-methyloxan-3-yl]imino-11-methoxy-3,7,12,14,16,23-hexamethyl-6,21,24,30-tetraoxo-8,31-dioxa-25-azapentacyclo[24.3.1.14,7.05,29.018,20]hentriaconta-1(29),2,4,9,22,26-hexaen-13-yl] acetate

Molecular Formula

C43H54N2O14

Molecular Weight

822.9

IUPAC Name

4,6-Epoxy-1,2,3-methanobenzo(d)cycloprop(n)(1,9)oxaazacyclotetracosine-5,18,21,26(6H)-tetrone, 12-(acetyloxy)-10,11,12,13,14,15,16,16a,17,17a,22,25-dodecahydro-2,14,16-trihydroxy-10-methoxy-3,6,11,13,15,20-hexamethyl-25-((tetrahydro-6-hydroxy-2-methyl-2H-pyran-3-yl)imino)-, (6S-(6R*,8E,10R*,11S*,12R*,13S*,14S8,15S*,16R*,16aR*,17aS*,19Z,25(2R*,3S*,6R*)))-

InChI

InChI=1S/C43H54N2O14/c1-17-14-29(47)24-15-25(24)36(50)19(3)35(49)20(4)39(58-23(7)46)18(2)30(55-9)12-13-56-43(8)41(53)34-32-27(44-26-10-11-31(48)57-22(26)6)16-28(45-42(17)54)38(52)33(32)37(51)21(5)40(34)59-43/h12-14,16,18-20,22,24-26,30-31,35-36,39,48-51H,10-11,15H2,1-9H3,(H,45,54)/b13-12+,17-14+,44-27+/t18-,19+,20-,22+,24-,25-,26-,30-,31+,35-,36-,39-,43+/m1/s1

InChI Key

RYCBEGMWBUYSAD-LGEIFLOZSA-N

SMILES

O=C(C(NC(/C(C)=C/C([C@H]1[C@@H](C1)[C@@H]([C@@H](C)[C@@H](O)[C@@H](C)[C@H](OC(C)=O)[C@H](C)[C@H](OC)/C=C/O[C@@](C)(O2)C3=O)O)=O)=O)=C/4)c5c(O)c(C)c2c3c5C4=N\[C@H]6[C@H](C)O[C@H](O)CC6

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Tolypomycin Y;  NSC 177383;  NSC-177383;  NSC177383;  B-2847-Y; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,20R,22Z)-2,15,17-trihydroxy-28-[(2S,3R,6S)-6-hydroxy-2-methyloxan-3-yl]imino-11-methoxy-3,7,12,14,16,23-hexamethyl-6,21,24,30-tetraoxo-8,31-dioxa-25-azapentacyclo[24.3.1.14,7.05,29.018,20]hentriaconta-1(29),2,4,9,22,26-hexaen-13-yl] acetate
Reactant of Route 2
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,20R,22Z)-2,15,17-trihydroxy-28-[(2S,3R,6S)-6-hydroxy-2-methyloxan-3-yl]imino-11-methoxy-3,7,12,14,16,23-hexamethyl-6,21,24,30-tetraoxo-8,31-dioxa-25-azapentacyclo[24.3.1.14,7.05,29.018,20]hentriaconta-1(29),2,4,9,22,26-hexaen-13-yl] acetate
Reactant of Route 3
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,20R,22Z)-2,15,17-trihydroxy-28-[(2S,3R,6S)-6-hydroxy-2-methyloxan-3-yl]imino-11-methoxy-3,7,12,14,16,23-hexamethyl-6,21,24,30-tetraoxo-8,31-dioxa-25-azapentacyclo[24.3.1.14,7.05,29.018,20]hentriaconta-1(29),2,4,9,22,26-hexaen-13-yl] acetate
Reactant of Route 4
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,20R,22Z)-2,15,17-trihydroxy-28-[(2S,3R,6S)-6-hydroxy-2-methyloxan-3-yl]imino-11-methoxy-3,7,12,14,16,23-hexamethyl-6,21,24,30-tetraoxo-8,31-dioxa-25-azapentacyclo[24.3.1.14,7.05,29.018,20]hentriaconta-1(29),2,4,9,22,26-hexaen-13-yl] acetate
Reactant of Route 5
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,20R,22Z)-2,15,17-trihydroxy-28-[(2S,3R,6S)-6-hydroxy-2-methyloxan-3-yl]imino-11-methoxy-3,7,12,14,16,23-hexamethyl-6,21,24,30-tetraoxo-8,31-dioxa-25-azapentacyclo[24.3.1.14,7.05,29.018,20]hentriaconta-1(29),2,4,9,22,26-hexaen-13-yl] acetate
Reactant of Route 6
Reactant of Route 6
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,20R,22Z)-2,15,17-trihydroxy-28-[(2S,3R,6S)-6-hydroxy-2-methyloxan-3-yl]imino-11-methoxy-3,7,12,14,16,23-hexamethyl-6,21,24,30-tetraoxo-8,31-dioxa-25-azapentacyclo[24.3.1.14,7.05,29.018,20]hentriaconta-1(29),2,4,9,22,26-hexaen-13-yl] acetate

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